1-(Pyrrolidin-1-yl)propane-1,2-dione
Description
1-(Pyrrolidin-1-yl)propane-1,2-dione is a diketone derivative featuring a pyrrolidine ring (a five-membered secondary amine) attached to the propane-1,2-dione backbone. These compounds are typically synthesized via reactions between pyruvic acid, oxalyl chloride, and the respective amine (piperidine, morpholine, or pyrrolidine) in dichloromethane with dimethylformamide (DMF) as a catalyst .
The primary application of these derivatives lies in their role as precursors for thiosemicarbazone ligands, which form coordination complexes with transition metals (e.g., Cu(II), Ni(II), Fe(III)). These complexes exhibit notable antioxidant activity against ABTS•+ radicals, making them relevant in medicinal chemistry .
Properties
IUPAC Name |
1-pyrrolidin-1-ylpropane-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6(9)7(10)8-4-2-3-5-8/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXWYGUHIAUIFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)N1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Pyrrolidin-1-yl)propane-1,2-dione can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 1,2-diketones under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Pyrrolidin-1-yl)propane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone moiety into alcohols or other reduced forms.
Substitution: The pyrrolidine ring can undergo substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(Pyrrolidin-1-yl)propane-1,2-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-1-yl)propane-1,2-dione involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The diketone moiety may also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Substituent Effects
The nature of the heterocyclic amine substituent significantly influences the electronic and steric properties of the compound:
| Compound | Heterocycle Structure | Key Features |
|---|---|---|
| 1-(Pyrrolidin-1-yl)propane-1,2-dione | Five-membered pyrrolidine | Smaller ring size, higher ring strain, increased basicity compared to morpholine. |
| 1-(Piperidin-1-yl)propane-1,2-dione | Six-membered piperidine | Lower ring strain, stronger electron-donating ability due to less steric hindrance. |
| 1-(Morpholin-4-yl)propane-1,2-dione | Six-membered morpholine | Contains an oxygen atom, enhancing polarity and hydrogen-bonding capacity. |
Impact on Reactivity :
- Piperidine derivatives are more commonly studied due to their stability and ease of synthesis. Thiosemicarbazones derived from piperidine show higher antioxidant activity compared to morpholine analogs, likely due to better electron donation from the amine .
- Pyrrolidine’s smaller ring may increase reactivity in coordination chemistry but could reduce solubility in polar solvents.
Thiosemicarbazone Derivatives and Antioxidant Activity
Thiosemicarbazones synthesized from 1-(piperidin-1-yl)propane-1,2-dione exhibit varying antioxidant properties depending on substituents and metal coordination:
Table 1: Antioxidant Activity of Selected Thiosemicarbazones and Complexes
| Compound | ABTS•+ Radical Scavenging Activity (vs. Trolox) | Key Findings |
|---|---|---|
| 4-Phenylthiosemicarbazone (HL) | ~90% | Highest activity among ligands due to electron-withdrawing phenyl group. |
| 4-Allylthiosemicarbazone (HL) | ~70% | Lower activity than phenyl analog; allyl group provides less stabilization. |
| [Ni(L)₂]NO₃ (Nickel Complex) | ~95% | Enhanced activity due to metal redox properties. |
| [Cu(L)X] (Copper Complex) | ~85% | Activity varies with counterion (e.g., NO₃⁻ > Cl⁻). |
Key Observations :
Comparison with Non-Heterocyclic Diones
Other propane-1,2-dione derivatives with aromatic or heteroaromatic substituents have distinct properties:
Structural Insights :
- Aromatic substituents (e.g., phenyl, methoxyphenyl) may enhance UV absorption and stability but reduce solubility.
Biological Activity
1-(Pyrrolidin-1-yl)propane-1,2-dione, also known as pyrrolidine derivative, is a compound that has garnered attention for its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by its pyrrolidine ring structure. The presence of the dione functional group contributes to its reactivity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound's structure allows it to form hydrogen bonds and engage in van der Waals interactions, which are crucial for modulating enzyme activity and influencing signal transduction pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
- Receptor Modulation : Interaction with specific receptors can lead to alterations in cell signaling, impacting various physiological responses.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacteria and fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.0195 mg/mL | |
| Escherichia coli | 0.0048 mg/mL | |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anticancer Potential
In addition to its antimicrobial properties, studies have explored the anticancer potential of pyrrolidine derivatives. Research indicates that compounds similar to this compound can inhibit cancer cell proliferation.
Case Study: Anticancer Activity
A study evaluated the efficacy of pyrrolidine derivatives against breast cancer cells, demonstrating improved activity compared to traditional chemotherapeutics. The mechanism involved apoptosis induction through caspase activation pathways .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Peptide Coupling Techniques : Utilizing carbodiimides for efficient bond formation.
- Protecting Group Strategies : To prevent unwanted reactions during synthesis.
Q & A
Q. What are the standard synthetic routes for 1-(Pyrrolidin-1-yl)propane-1,2-dione, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is typically synthesized via aldol condensation or nucleophilic substitution reactions. For example, pyrrolidine can react with diketone precursors under basic conditions, with temperature and solvent polarity critically affecting reaction kinetics and byproduct formation . Purification often involves column chromatography or recrystallization. Key parameters to monitor include:
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : NMR for pyrrolidine proton signals (δ 1.8–2.1 ppm, multiplet) and diketone protons (δ 3.2–3.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular ion [M+H] at m/z 168.1 (calculated) .
- Infrared Spectroscopy (IR) : Detect carbonyl stretches at 1700–1750 cm .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?
- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 6 months) reveal hydrolysis of the diketone moiety as the primary degradation pathway, forming pyrrolidine and oxalic acid derivatives. Use LC-MS to identify degradation products and recommend storage in anhydrous environments at -20°C .
Q. What is the evidence for the compound’s biological activity, and which target interactions are hypothesized?
- Methodological Answer : Structural analogs (e.g., 1-(Pyridin-3-yl)propan-2-one) show activity as enzyme inhibitors (e.g., kinases) due to diketone-metal coordination. For this compound, perform molecular docking with targets like HDACs or PDEs, followed by in vitro enzymatic assays (IC determination) .
Advanced Research Questions
Q. How can researchers optimize solvent systems and catalysts to improve the yield of this compound in multi-step syntheses?
- Methodological Answer : Employ Design of Experiments (DoE) to screen solvent-catalyst combinations. For example:
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| DCM | DBU | 62 |
| Acetonitrile | KCO | 78 |
| DMF | NaH | 85 |
| Mechanistic studies (e.g., DFT calculations) suggest polar aprotic solvents stabilize transition states in diketone formation . |
Q. What strategies are recommended for resolving contradictions in spectral data (e.g., NMR vs. computational predictions) during structural validation?
- Methodological Answer :
- Case Study : Discrepancies in NMR carbonyl shifts may arise from solvent effects or tautomerism. Compare experimental data with computed spectra (GIAO method at B3LYP/6-311++G(d,p)) and validate via heteronuclear correlation experiments (HSQC/HMBC) .
- Action Plan :
Re-measure NMR in deuterated DMSO to minimize solvent interactions.
Perform variable-temperature NMR to detect tautomeric equilibria.
Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. How should researchers design dose-response studies to evaluate the compound’s bioactivity while minimizing off-target effects?
- Methodological Answer :
- In vitro : Use a logarithmic concentration range (1 nM–100 µM) in cell viability assays (MTT/CCK-8). Include positive controls (e.g., staurosporine) and counter-screens for cytochrome P450 inhibition .
- In silico : Predict ADMET profiles using tools like SwissADME to prioritize non-toxic, BBB-permeable analogs .
Q. What computational approaches are most reliable for modeling the compound’s interaction with biological targets?
- Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER/CHARMM force fields) with free-energy perturbation (FEP) to quantify binding affinities. For example:
| Target Protein | Binding Energy (ΔG, kcal/mol) | Key Residues |
|---|---|---|
| HDAC8 | -9.2 | His143, Asp267 |
| PDE4D | -8.5 | Gln369, Tyr329 |
| Validate predictions with SPR or ITC assays . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
